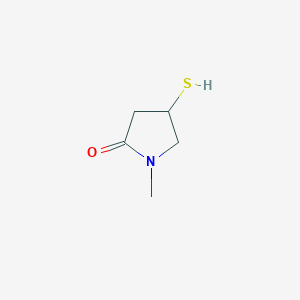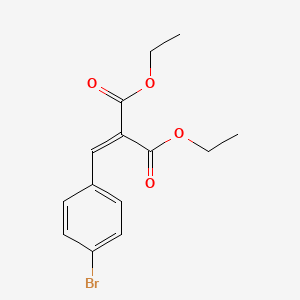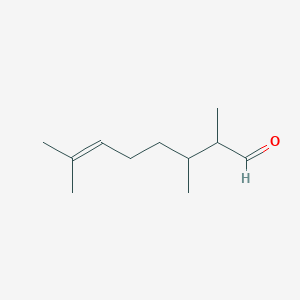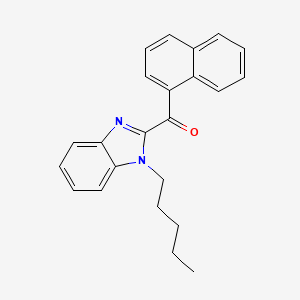
BIM-018
Descripción general
Descripción
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone is a synthetic cannabinoid designer drug that is structurally similar to JWH 018, a cannabinoid receptor agonist with mild CB2 selectivity . This compound replaces the indole core of JWH 018 with a benzimidazole core . It is primarily used in forensic and research applications .
Aplicaciones Científicas De Investigación
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone has several scientific research applications, including:
Biology: The compound is studied for its interactions with cannabinoid receptors, particularly CB2 receptors.
Medicine: Research is ongoing to understand its potential therapeutic effects and toxicological properties.
Industry: It is used in the development of new synthetic cannabinoids and related compounds.
Métodos De Preparación
The synthesis of naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone involves the replacement of the indole core of JWH 018 with a benzimidazole core . The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the naphthyl group: The benzimidazole core is then reacted with a naphthyl derivative to form the final product.
Análisis De Reacciones Químicas
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB2 receptors . The molecular targets include the CB1 and CB2 receptors, with a higher affinity for CB2 . The pathways involved in its mechanism of action are similar to those of other synthetic cannabinoids, involving the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparación Con Compuestos Similares
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone is unique in its structure, replacing the indole core of JWH 018 with a benzimidazole core . Similar compounds include:
JWH 018: The parent compound with an indole core.
AM-2201 benzimidazole analog: Another synthetic cannabinoid with a benzimidazole core.
5-fluoro PB-22: A synthetic cannabinoid with a different core structure but similar pharmacological properties.
The uniqueness of naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone lies in its specific structural modification, which may result in different pharmacological and toxicological properties compared to its analogs .
Propiedades
IUPAC Name |
naphthalen-1-yl-(1-pentylbenzimidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-14-20(21)24-23(25)22(26)19-13-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWSSWFQIOEVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017182 | |
| Record name | 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2316839-70-8 | |
| Record name | BIM-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2316839708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIM-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FNW3VE8P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



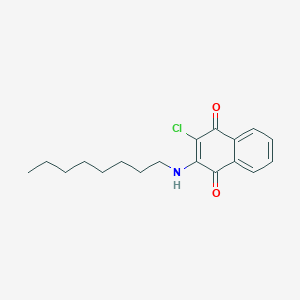
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1654361.png)
![Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate](/img/structure/B1654365.png)
